

# Preclinical Pharmacology of AZD1981: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical pharmacology of **AZD1981**, a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as the DP2 receptor. **AZD1981** was investigated as a potential oral therapeutic for asthma and other inflammatory diseases.

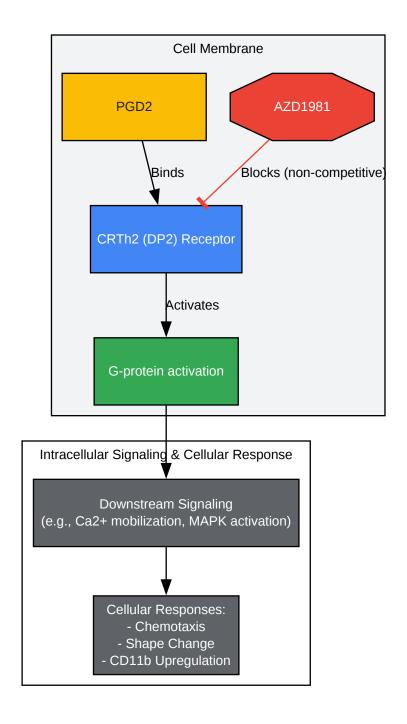
#### **Mechanism of Action**

AZD1981 is a selective, reversible, and non-competitive antagonist of the CRTh2 (DP2) receptor.[1][2][3] Prostaglandin D2 (PGD2) is the natural ligand for the CRTh2 receptor and its activation leads to the chemotaxis of key inflammatory cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[4][5] By blocking the CRTh2 receptor, AZD1981 inhibits the downstream signaling cascade initiated by PGD2, thereby preventing the recruitment and activation of these inflammatory cells.[1][3] This mechanism of action suggests its potential in mitigating the inflammatory responses characteristic of allergic asthma.[1]

## Signaling Pathway and Experimental Workflow

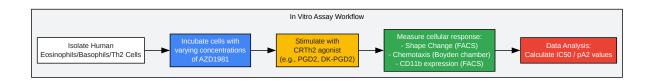
The following diagrams illustrate the signaling pathway affected by **AZD1981** and a typical experimental workflow for assessing its activity.





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**Figure 1: AZD1981** Mechanism of Action at the CRTh2 Receptor.





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Figure 2: Generalized Experimental Workflow for Functional Assays.

## **Quantitative Data**

The preclinical pharmacological data for **AZD1981** is summarized in the following tables.

**Table 1: In Vitro Binding Affinity and Functional Potency** 

Parameter	Species	System	Value	Reference
Binding Affinity				
pIC50	Human	Recombinant DP2	8.4	[1][3]
IC50	Human	Recombinant DP2	4 nM	[2]
Functional Potency				
рКВ	Human	Eosinophil CD11b up- regulation	8.55 ± 0.03	[1]
pIC50	Human	Eosinophil chemotaxis	7.6 ± 0.1	[1]
IC50	Human	DK-PGD2- induced CD11b expression in eosinophils	10 nM	
Functional IC50 Range	Human	Various cellular assays	8.5 - 50 nM	[2]
A2 (ex vivo)	Human	Whole blood eosinophil shape change	35 nM	[2]



**Table 2: Selectivity Profile** 

Receptor/Enzyme	Selectivity vs DP2	Reference
DP1	>1000-fold	[1][3]
Panel of >340 other enzymes and receptors	Highly selective	[1][3]
CYP2C9, OATP1B1, UGT1A1	Weak inhibitor (>10μM)	[2]
CYP3A4	Inducer (in vitro)	[2]

**Table 3: Cross-Species Binding Activity** 

Species	Binding Activity	Reference
Mouse	Yes	[1][3]
Rat	Yes	[1][3]
Guinea Pig	Yes	[1][3]
Rabbit	Yes	[1][3]
Dog	Yes	[1][3]

Note: While **AZD1981** demonstrated binding to DP2 receptors across these species, functional responses to DP2 agonists were not observed in mouse, rat, or rabbit cell systems.[1][3]

**Table 4: In Vivo Preclinical Data** 

Species	Model	Effect	Reference
Guinea Pig	Hind limb model	100 nM completely inhibited DK-PGD2-induced eosinophil mobilization.	
Guinea Pig	-	Blocked DP2- dependent eosinophil emigration from bone marrow.	[3][6]



Detailed preclinical pharmacokinetic and comprehensive in vivo efficacy data are not extensively available in the public domain.

#### **Experimental Protocols**

Detailed methodologies for key experiments are outlined below, based on published literature. [1]

#### **Radioligand Binding Assay**

- Objective: To determine the binding affinity of AZD1981 for the human DP2 receptor.
- Method:
  - Membranes from HEK cells expressing recombinant human DP2 were used.
  - Membranes were incubated with a fixed concentration of radiolabeled PGD2 ([3H]PGD2) and varying concentrations of AZD1981.
  - The reaction was allowed to reach equilibrium.
  - Bound and free radioligand were separated by filtration.
  - The amount of bound radioactivity was quantified using scintillation counting.
  - The concentration of AZD1981 that inhibits 50% of the specific binding of the radioligand (IC50) was determined and used to calculate the pIC50.

#### **Eosinophil Shape Change Assay**

- Objective: To assess the functional antagonism of AZD1981 on eosinophil shape change.
- Method:
  - Human whole blood was pre-treated with AZD1981 or vehicle.
  - The blood was then stimulated with a DP2 agonist (e.g., 15R-methyl PGD2).
  - The reaction was incubated at 37°C.



- Cells were fixed, and red blood cells were lysed.
- Eosinophil shape change was analyzed by flow cytometry, measuring changes in forward scatter.

#### **Basophil Shape Change Assay**

- Objective: To evaluate the effect of AZD1981 on basophil activation.
- Method:
  - Aliquots of human whole blood were stimulated with PGD2 in the presence of varying concentrations of AZD1981 for 4 minutes at 37°C.
  - The reaction was stopped by placing the samples on ice and adding a fixative solution.
  - Red blood cells were lysed.
  - Cells were washed and resuspended in the fixative solution.
  - Basophils were identified by flow cytometry (CD123-positive and HLA-DR-negative), and shape change was assessed.[1]

#### **CD11b Up-regulation Assay in Human Eosinophils**

- Objective: To measure the effect of AZD1981 on the expression of the adhesion molecule CD11b on eosinophils.
- Method:
  - Partially purified human eosinophils were incubated with increasing concentrations of AZD1981.
  - Cells were then stimulated with the DP2 agonist DK-PGD2.
  - The expression of CD11b on the surface of eosinophils was measured by flow cytometry using a fluorescently labeled anti-CD11b antibody.



 The affinity (pKB) of AZD1981 was determined by analyzing the rightward shifts and depression of the maximum response in the concentration-effect curves.[1]

#### **Chemotaxis Assay**

- Objective: To determine the ability of AZD1981 to block the migration of eosinophils and Th2 cells towards a DP2 agonist.
- Method:
  - A 96-well chemotaxis microplate (e.g., ChemoTx™) with a 5 μm pore size filter was used.
  - The lower wells contained the DP2 agonist (e.g., PGD2 or DK-PGD2).
  - Human eosinophils or Th2 cells were placed in the upper wells.
  - AZD1981 was added to both upper and lower wells at the desired concentrations.
  - The plate was incubated for 1 hour at 37°C.
  - The number of cells that migrated to the lower wells was quantified, for instance, by measuring cell-associated lactate dehydrogenase (LDH).[1]

#### **Summary and Implications**

AZD1981 is a potent and selective non-competitive antagonist of the CRTh2 receptor.[1][2] It effectively blocks functional responses in key inflammatory cells such as eosinophils, Th2 cells, and basophils, with similar potency across different cell types and DP2 agonists.[1][3] The compound also exhibits good cross-species binding activity.[1][3] While preclinical in vivo studies in guinea pigs demonstrated its ability to inhibit eosinophil mobilization and emigration, comprehensive pharmacokinetic and efficacy data from preclinical models are not widely published.[6] The preclinical profile of AZD1981 provided a strong rationale for its evaluation in clinical trials for respiratory diseases like asthma.[1]

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